

# Application Notes and Protocols for Intralesional Rose Bengal in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of intralesional **Rose Bengal**, formulated as PV-10 (a 10% solution of **Rose Bengal** disodium), for the treatment of metastatic melanoma. The information is compiled from published clinical trial data and preclinical mechanism-of-action studies.

## **Introduction and Mechanism of Action**

Intralesional (IL) therapy represents a rational treatment strategy for melanoma patients with unresectable, locally or regionally advanced disease.[1] PV-10 is an investigational drug based on **Rose Bengal**, a small molecule fluorescein derivative, that is administered directly into tumors.[2] Originally used as an ophthalmic staining agent and for hepatic function tests, **Rose Bengal** has been found to have a direct cytotoxic effect on cancer cells.[3][4][5]

The proposed mechanism of action for intralesional **Rose Bengal** involves a dual effect: direct tumor ablation and the induction of a systemic, tumor-specific immune response.[6] Upon injection, PV-10 selectively accumulates in the lysosomes of melanoma cells, leading to rapid cell death primarily through necrosis.[3][4][7] This necrotic cell death results in the release of Damage-Associated Molecular Patterns (DAMPs), including High Mobility Group Box 1 (HMGB1).[3] The release of these molecules is believed to activate dendritic cells (DCs), which then prime tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that can affect untreated "bystander" lesions.[3][7]





Click to download full resolution via product page

Caption: Proposed mechanism of action for intralesional Rose Bengal (PV-10).

# **Clinical Efficacy in Metastatic Melanoma**

Multiple clinical trials have evaluated the efficacy of intralesional PV-10. A multicenter, international Phase II study (NCT00521053) provided significant data on its use in patients with refractory metastatic melanoma.

Table 1: Summary of Phase II Clinical Trial Results (NCT00521053)



| Endpoint                                         | All Patients (N=80)           | Details                             | Reference  |
|--------------------------------------------------|-------------------------------|-------------------------------------|------------|
| Target Lesion<br>Response                        |                               |                                     |            |
| Objective Response<br>Rate (ORR)                 | 51%                           | (CR + PR)                           | [8][9][10] |
| Complete Response (CR)                           | 26%                           | Disappearance of all target lesions | [5][8][9]  |
| Partial Response (PR)                            | 25%                           | >=30% decrease in lesion diameter   | [2]        |
| Locoregional Disease<br>Control                  | 71%                           | (CR + PR + Stable<br>Disease)       | [2]        |
| Bystander Lesion<br>Response                     | (N=38 with bystander lesions) |                                     |            |
| Objective Response<br>Rate (ORR)                 | 37%                           |                                     | [2]        |
| Complete Response (CR)                           | 24%                           |                                     | [2]        |
| Durability & Survival                            |                               |                                     |            |
| Median Time to Response                          | 1.9 months                    |                                     | [8][9]     |
| Median Duration of Response                      | 4.0 months                    |                                     | [8][9]     |
| Progression-Free<br>Survival (in CR<br>patients) | 11.1 months                   |                                     | [2]        |

| Patients with No Evidence of Disease at 52 weeks | 8% | |[8][9]|

Data compiled from a single-arm trial in 80 patients with Stage III-IV refractory melanoma.[8][9]



Combination therapy trials are also underway. A Phase Ib/II trial (NCT02557321) is evaluating PV-10 in combination with the checkpoint inhibitor pembrolizumab.[6][11][12] Another Phase II study explored the combination of PV-10 with subsequent radiotherapy.

Table 2: Efficacy of PV-10 Followed by Radiotherapy (Phase II)

| Endpoint                    | Patients (N=15) | Reference |
|-----------------------------|-----------------|-----------|
| Overall Response Rate (ORR) | 87%             | [13][14]  |
| Complete Response (CR)      | 33%             | [13][14]  |
| Partial Response (PR)       | 53%             | [13][14]  |

| Mean Duration of Complete Response (PFS) | 12.2 months |[13][14] |

# **Clinical Trial Protocols and Methodologies**

The following protocols are synthesized from the methodologies of key PV-10 clinical trials, primarily the Phase II study NCT00521053.

#### 3.1. Patient Population

- Inclusion Criteria: Patients with biopsy-proven, measurable Stage III or IV metastatic
  melanoma refractory to prior interventions.[8][9] Must have at least one cutaneous,
  subcutaneous, or nodal lesion accessible for intralesional injection (≥0.2 cm in diameter).[8]
   [15]
- Exclusion Criteria: Prior radiation therapy to target lesions within 12 weeks, systemic cancer therapy within 4 weeks, or treatment with investigational agents within 4 weeks of study commencement.[15][16]

#### 3.2. Treatment and Dosing Protocol

Lesion Selection: Identify up to 10 target lesions and up to 10 non-target lesions for injection.
 Additionally, 1-2 measurable bystander lesions may be identified and left untreated for response assessment.[2][8][15]

## Methodological & Application





- Dosage Calculation: The volume of PV-10 to be injected is based on the lesion volume, with a standard dose of 0.5 mL of 10% **Rose Bengal** solution per cm³ of lesion volume.[8]
- Administration: Administer PV-10 via intralesional injection to uniformly infiltrate the selected lesions.
- Treatment Schedule: The initial treatment is administered on Day 0. Repeat treatments for new or incompletely responsive lesions are permitted at Weeks 8, 12, and 16.[2][8] No other melanoma therapy is permitted during the study period.[8]

#### 3.3. Assessment and Follow-Up

- Response Evaluation: Lesion assessments are performed at baseline, Day 1, Day 7, and every 4 weeks through Week 16, then at Weeks 24, 36, and 52.[8] Response is evaluated using modified Response Evaluation Criteria in Solid Tumors (RECIST 1.1), utilizing physical measurements (ruler/caliper) and digital photography.[6][8][15]
- Radiologic Assessment: For patients with potential visceral disease, radiologic assessments are performed every 12 weeks.[8]
- Safety Monitoring: Adverse events (AEs) are monitored throughout the study. The safety
  profile indicates that AEs are predominantly mild-to-moderate and locoregional, including
  injection site pain, discoloration, and inflammation.[2][5] No treatment-associated Grade 4 or
  5 AEs have been reported in key trials.[8][9]





Click to download full resolution via product page

Caption: Generalized workflow for a Phase II intralesional PV-10 clinical trial.

## **Application Notes for Drug Development**

- Bystander Effect is Key: The consistent observation of regression in uninjected bystander lesions is a critical finding, suggesting that PV-10 acts not just as a local ablative agent but as an in-situ vaccine.[1][5][8] This immunological mechanism provides a strong rationale for its development.
- Favorable Safety Profile: The predominantly locoregional and mild-to-moderate toxicity of intralesional PV-10 makes it an attractive candidate for combination therapies, as it is unlikely to add significant systemic toxicity to other agents like checkpoint inhibitors.[8][9]
- Combination Strategies: The immunological mechanism of PV-10 makes it a prime candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). PV-10 may turn "cold" tumors "hot" by inducing inflammation and T-cell infiltration, thereby sensitizing them to checkpoint blockade. The ongoing PV-10 + pembrolizumab trial (NCT02557321) is a critical step in exploring this synergy.[6][11][12]



- Patient Selection: Efficacy appears to be highest in patients where all existing disease can be injected. In the Phase II trial, a 50% complete response rate was achieved in this subgroup.[6][8][9] This suggests a potential initial indication for patients with limited, accessible tumor burden.
- Future Directions: A Phase III trial (NCT02288897) comparing PV-10 to chemotherapy or
  oncolytic viral therapy was initiated but later terminated due to slow enrollment.[17] Future
  pivotal trials will be essential to establish PV-10's place in the melanoma treatment
  landscape, likely focusing on combination strategies.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Intralesional therapy with PV-10 (Rose Bengal) for in-transit melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. provectusbio.com [provectusbio.com]
- 3. Intralesional rose bengal in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Intralesional Rose Bengal to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. ascopubs.org [ascopubs.org]
- 7. provectusbio.com [provectusbio.com]
- 8. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Rose Bengal Formulation Obliterates Lesions in Patients with Deadliest of Melanomas - Melanoma Research Victoria [melanomaresearchvic.com.au]







- 11. Clinical Trials to Watch:Â Intralesional Therapies for Melanoma Melanoma Research Alliance [curemelanoma.org]
- 12. Advances in the development of intralesional therapies for melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. PV-10 and RT combination delivers improved response for metastatic melanoma ecancer [ecancer.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Current status of intralesional agents in treatment of malignant melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intralesional Rose Bengal in Melanoma Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261686#intralesional-rose-bengal-for-melanoma-treatment-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com